molecular formula C11H13FO2 B3044381 3-Tert-butyl-5-fluorobenzoic acid CAS No. 1000341-38-7

3-Tert-butyl-5-fluorobenzoic acid

Cat. No.: B3044381
CAS No.: 1000341-38-7
M. Wt: 196.22 g/mol
InChI Key: COUUTLASTKWIMF-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C11H13FO2 It features a tert-butyl group and a fluorine atom attached to a benzene ring, with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-fluorobenzoic acid typically involves the introduction of the tert-butyl and fluorine substituents onto a benzene ring, followed by the carboxylation of the aromatic ring. One common method is the Friedel-Crafts alkylation to introduce the tert-butyl group, followed by electrophilic aromatic substitution to introduce the fluorine atom. The carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions, followed by carboxylation using carbon dioxide. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride or iron(III) chloride are often used to facilitate these reactions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The tert-butyl and fluorine substituents influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoic acids, while reduction can produce the corresponding alcohols.

Scientific Research Applications

3-Tert-butyl-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-fluorobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tert-butyl and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylbenzoic acid: Lacks the fluorine substituent, resulting in different reactivity and properties.

    5-Fluorobenzoic acid: Lacks the tert-butyl group, affecting its steric and electronic characteristics.

    3-Tert-butyl-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical behavior.

Uniqueness

3-Tert-butyl-5-fluorobenzoic acid is unique due to the specific combination of the tert-butyl and fluorine substituents on the benzene ring. This combination imparts distinct steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules. The presence of both substituents can enhance the compound’s stability and modify its physical and chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUUTLASTKWIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646946
Record name 3-tert-Butyl-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-38-7
Record name 3-tert-Butyl-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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